molecular formula C16H13N3O2S B4442524 3-METHYL-2-{[2-OXO-2-(PYRIDIN-2-YL)ETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE

3-METHYL-2-{[2-OXO-2-(PYRIDIN-2-YL)ETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B4442524
M. Wt: 311.4 g/mol
InChI Key: HOWMUQCHNOQPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-METHYL-2-{[2-OXO-2-(PYRIDIN-2-YL)ETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a pyridine ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-2-{[2-OXO-2-(PYRIDIN-2-YL)ETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzamide with 2-bromoacetophenone to form the quinazolinone core. This intermediate is then reacted with 2-mercaptopyridine under basic conditions to introduce the sulfanyl group. The final step involves methylation of the quinazolinone core using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-2-{[2-OXO-2-(PYRIDIN-2-YL)ETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent, reflux conditions.

    Substitution: Alkyl halides, aryl halides, potassium carbonate as base, dimethylformamide as solvent, elevated temperatures.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

3-METHYL-2-{[2-OXO-2-(PYRIDIN-2-YL)ETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: This compound has potential as a lead molecule for the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.

    Materials Science: The unique structure of this compound makes it suitable for the development of novel materials with specific properties such as fluorescence or conductivity.

    Biological Studies: It can be used as a probe to study biological processes and molecular interactions in cells.

Mechanism of Action

The mechanism of action of 3-METHYL-2-{[2-OXO-2-(PYRIDIN-2-YL)ETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHYL-3-{[2-OXO-2-(PYRIDIN-2-YL)ETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
  • 3-METHYL-2-{[2-OXO-2-(PYRIDIN-3-YL)ETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
  • 3-METHYL-2-{[2-OXO-2-(PYRIDIN-4-YL)ETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE

Uniqueness

The uniqueness of 3-METHYL-2-{[2-OXO-2-(PYRIDIN-2-YL)ETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific substitution pattern and the presence of the sulfanyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methyl-2-(2-oxo-2-pyridin-2-ylethyl)sulfanylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-19-15(21)11-6-2-3-7-12(11)18-16(19)22-10-14(20)13-8-4-5-9-17-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWMUQCHNOQPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-METHYL-2-{[2-OXO-2-(PYRIDIN-2-YL)ETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 2
Reactant of Route 2
3-METHYL-2-{[2-OXO-2-(PYRIDIN-2-YL)ETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 3
Reactant of Route 3
3-METHYL-2-{[2-OXO-2-(PYRIDIN-2-YL)ETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 4
Reactant of Route 4
3-METHYL-2-{[2-OXO-2-(PYRIDIN-2-YL)ETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 5
Reactant of Route 5
3-METHYL-2-{[2-OXO-2-(PYRIDIN-2-YL)ETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 6
Reactant of Route 6
3-METHYL-2-{[2-OXO-2-(PYRIDIN-2-YL)ETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.